Boromycin is a boron-containing macrolide antibiotic that has been found in Streptomyces. Boromycin inhibits growth of B. subtilis (MIC = 0.05 µg/ml) and induces efflux of potassium ions from B. subtilis without affecting Na+/K+-ATPase activity. It decreases the synthesis of protein, RNA, and DNA in B. subtilis when used at a concentration of 0.05 µg/ml. It inhibits the growth of B. halodurans (MIC = 10 ng/ml) and inhibits the futalosine pathway of menaquinone synthesis in B. halodurans. Boromycin (3.4 nM) reverses bleomycin-induced cell cycle arrest at the G2 phase in Jurkat cells. It inhibits replication of the HIV-1 strains LAV-1 and RF and the HIV-2 strain LAV-2 in MT-4 cells (IC50s = 0.008, 0.11, and 0.007 µM, respectively). It also inhibits replication of a clinical isolate of HIV-1, strain KK-1, in MT-4 cells and peripheral blood mononuclear cells (PBMCs; IC50s = 0.14 and <0.1 µM, respectively).
Boromycin is a boron-containing macrolide antibiotic that inhibits growth of B. subtilis and induces efflux of potassium ions from B. subtilis without affecting Na+/K+-ATPase activity. It decreases the synthesis of protein, RNA, and DNA in B. subtilis, inhibits the growth of B. halodurans, and inhibits the futalosine pathway of menaquinone synthesis in B. halodurans. Boromycin reverses bleomycin-induced cell cycle arrest at the G2 phase in Jurkat cells. It inhibits replication of the HIV-1 strains LAV-1 and RF and the HIV-2 strain LAV-2 in MT-4 cells. It also inhibits replication of a clinical isolate of HIV-1, strain KK-1, in MT-4 cells and peripheral blood mononuclear cells.
Boromycin
CAS No.: 34524-20-4
Cat. No.: VC0521871
Molecular Formula: C45H74BNO15
Molecular Weight: 879.89
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34524-20-4 |
---|---|
Molecular Formula | C45H74BNO15 |
Molecular Weight | 879.89 |
IUPAC Name | [(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium |
Standard InChI | InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11+/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37?,38?,44+,45+,46?/m1/s1 |
Standard InChI Key | OOBFYEMEQCZLJL-QAZYKMQESA-O |
SMILES | [B-]123OC4C(=O)OC(CC=CCCC(C(C5CCC(C(O1)(O5)C(O2)C(=O)OC6CC(CCCC(C(C7CCC(C4(O3)O7)C)(C)C)O)OC6C)C)(C)C)O)C(C)OC(=O)C(C(C)C)[NH3+] |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Boromycin possesses a complex macrocyclic structure with the molecular formula C₄₅H₇₄BNO₁₅ . This corresponds to a molecular weight of approximately 879.88 g/mol . The compound features boron incorporated into a lipophilic macrocyclic lactone ring structure that is structurally similar to tartrolon E, another compound with antiapicomplexan activity .
Structural Data
Parameter | Value |
---|---|
Molecular Formula | C₄₅H₇₄BNO₁₅ |
Molecular Weight | 879.88 g/mol |
CAS Number | 34524-20-4 |
Net Charge | 0 |
Melting Point | 223-228°C (decomposition) |
Optical Rotation | [α]D +63.5° (c = 0.55 in CHCl₃) |
The structural uniqueness of boromycin lies in its boron-containing center. Boron forms part of a complex with a tetradentate organic molecule, creating a distinctive chemical arrangement that contributes to its biological activities . This incorporation of boron is essential for the compound's biological functions, particularly its ionophoric properties.
Mechanism of Action
The biological activity of boromycin is primarily attributed to its function as an ionophore with high selectivity for potassium ions (K⁺) . This mechanism explains its effectiveness against various organisms and its selectivity profile.
Membrane Disruption
Boromycin's ionophoric activity disrupts cellular membranes by interfering with ion transport processes . In bacteria, this causes a loss of intracellular potassium ions, leading to rapid loss of membrane potential, growth arrest, leakage of cytoplasmic proteins, and ultimately cell death . This mechanism explains why boromycin is effective against Gram-positive bacteria but generally inactive against Gram-negative bacteria, which possess an outer membrane that likely prevents boromycin from reaching the cytoplasmic membrane .
Effect on Calcium Homeostasis
Beyond potassium transport interference, boromycin has been found to influence calcium homeostasis in both excitable and nonexcitable cells . This additional mechanism may contribute to its broader range of biological effects beyond simple antibacterial activity.
Biological Activities
Boromycin exhibits a wide spectrum of biological activities, making it a compound of considerable interest for various therapeutic applications.
Antibacterial Activity
Boromycin demonstrates potent activity against Gram-positive bacteria, with minimal or no activity against Gram-negative species . Studies have shown particularly strong effects against:
Of particular note is boromycin's activity against mycobacteria, including Mycobacterium tuberculosis. Studies have demonstrated impressive potency with MIC₅₀ (minimum inhibitory concentration that inhibits 50% growth) values of approximately 80 nM and MIC₉₀, MBC₉₉ (minimum bactericidal concentration that kills 99% of replicating culture), and WCC₉₉ (Wayne bactericidal concentration that kills 99% of hypoxic non-replicating culture) values of 200 nM .
Activity Against Mycobacterial Persisters
One of the most remarkable properties of boromycin is its ability to effectively kill both replicating and non-replicating (persistent) forms of mycobacteria . Unlike many TB drugs that show biphasic kill curves (initially reducing bacterial counts but leaving a population of viable non-growing persister bacteria), boromycin demonstrates a monophasic kill curve that can potentially sterilize the entire culture . This property is particularly valuable for treating persistent mycobacterial infections that are recalcitrant to conventional antibiotic therapy.
Antiparasitic Activity
Boromycin has demonstrated impressive antiparasitic activity against several apicomplexan parasites:
Parasite | EC₅₀ Value |
---|---|
Toxoplasma gondii | 2.27 nM |
Cryptosporidium parvum | 4.99 nM |
Antimalarial Activity
Boromycin has shown activity against Plasmodium species, including a potent effect against mature Plasmodium falciparum gametocytes with an IC₅₀ of 8.5 ± 3.6 nM . This gametocytocidal activity was more potent than the comparator compounds epoxomicin (15.2 ± 3.4 nM) and methylene blue (284 ± 35 nM) . Additionally, previous studies have demonstrated activity against both Plasmodium and Babesia species .
Anti-HIV Activity
Boromycin has been identified as an anti-HIV compound , though the detailed mechanisms and efficacy data are less well-documented in the available research literature compared to its antibacterial and antiparasitic activities.
Toxicity and Selectivity Profile
Understanding the toxicity and selectivity profile of boromycin is crucial for evaluating its potential as a therapeutic agent.
Mammalian Cell Toxicity
Studies have assessed the cytotoxicity of boromycin against mammalian cell lines:
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CC₅₀ (cytocidal concentration that kills 50% of cells) for HepG2 liver cells: 35 μM
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CC₅₀ for Vero cells: 25 μM
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HC₅₀ (haemolytic concentration that induces lysis of 50% of red blood cells): 40 μM
Selectivity Index
The selectivity index (SI) of boromycin, calculated as the ratio of mammalian cell toxicity to antimicrobial efficacy (CC₅₀/MIC₅₀), exceeds 300 for mycobacteria . This high selectivity suggests that boromycin preferentially targets microbial membranes over mammalian cell membranes, a desirable characteristic for potential therapeutic applications.
In Vivo Toxicity
Limited data on in vivo toxicity indicate an LD₅₀ (lethal dose for 50% of test animals) of 180 mg/kg when administered orally to mice . More comprehensive toxicological evaluations would be necessary to fully characterize the safety profile of boromycin.
Current Research and Future Perspectives
Despite being discovered over five decades ago, boromycin continues to attract scientific interest due to its unique structure and broad spectrum of biological activities. Current research efforts focus on several aspects:
Structure-Activity Relationship Studies
Understanding how structural modifications affect the biological activities of boromycin could lead to the development of derivatives with improved properties, such as enhanced selectivity, reduced toxicity, or broader spectrum of activity.
Combination Therapy
Exploring the potential synergistic effects of boromycin when combined with other antimicrobial agents could lead to more effective treatment strategies, particularly for drug-resistant infections.
Drug Delivery Systems
Developing appropriate formulations and delivery systems for boromycin could overcome potential limitations related to bioavailability, stability, or tissue distribution, enhancing its therapeutic efficacy while minimizing side effects.
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